molecular formula C12H10O4 B1602349 Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate CAS No. 834884-73-0

Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate

Cat. No. B1602349
CAS RN: 834884-73-0
M. Wt: 218.2 g/mol
InChI Key: ZUIHUWQLICIWDI-UHFFFAOYSA-N
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Description

“Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate” is also known as “5-(3-Hydroxyphenyl)furan-2-carboxylic acid methyl ester”. It has a molecular formula of C12H10O4 and a molecular weight of 218.21 .


Molecular Structure Analysis

The molecular structure of “Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate” consists of a furan ring attached to a phenyl ring through a carboxylate ester linkage . The phenyl ring has a hydroxyl group attached to it .


Physical And Chemical Properties Analysis

“Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate” is a solid compound with a melting point of 143-147 °C (lit.) .

Scientific Research Applications

Heterocyclic Building Blocks

Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate is used as a heterocyclic building block in organic synthesis . Its furan ring and phenolic hydroxyl group make it a versatile precursor for constructing complex molecules with potential biological activity.

Antimicrobial Agents

Research indicates that derivatives of furan carboxylate compounds exhibit antimicrobial properties . This compound could be modified to enhance its efficacy against various Gram-positive and Gram-negative bacteria.

Anticancer Research

The compound has been studied for its cytotoxic effects against cancer cell lines such as HeLa and HepG2 . It could serve as a lead compound for the development of new anticancer drugs.

Iron Homeostasis Interference

Furan carboxylic acids have shown promise as antimycobacterial agents that can interfere with iron homeostasis in pathogens . Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate could be explored for its potential in this application.

Organic Synthesis Reagents

Due to its chemical structure, this compound is a valuable reagent in organic synthesis, particularly in reactions requiring a phenolic hydroxyl group or a furan ring .

Future Directions

While specific future directions for “Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate” are not available, furan compounds are of interest in various fields such as medicinal chemistry, materials science, and others due to their unique properties .

Mechanism of Action

properties

IUPAC Name

methyl 5-(3-hydroxyphenyl)furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-15-12(14)11-6-5-10(16-11)8-3-2-4-9(13)7-8/h2-7,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUIHUWQLICIWDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584599
Record name Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate

CAS RN

834884-73-0
Record name Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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